6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one is a nitrogen-containing heterocyclic compound characterized by its unique isotopic labeling. The compound features a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The incorporation of isotopes such as and allows for enhanced tracking and analysis in biological and chemical studies. Its molecular formula includes both carbon and nitrogen isotopes, making it an interesting subject for research in various fields including medicinal chemistry and biochemistry.
Cytosine-2,4-13C2,15N3 is a specifically isotopically labeled form of cytosine, a pyrimidine base found in DNA and RNA. The key feature of this molecule is the presence of two stable isotopes of carbon (¹³C) at positions 2 and 4, and three stable isotopes of nitrogen (¹⁵N) within the molecule [, ]. These heavy isotopes do not change the chemical properties of cytosine significantly but allow scientists to track its fate and metabolism within a biological system.
One of the primary applications of Cytosine-2,4-13C2,15N3 lies in isotope tracing studies. By incorporating this isotopically labeled cytosine into cells or organisms, researchers can monitor its incorporation into newly synthesized DNA or RNA molecules []. The specific enrichment patterns of ¹³C and ¹⁵N isotopes can then be detected using techniques like mass spectrometry, revealing details about the cells' metabolic pathways for nucleic acid synthesis.
For instance, studies investigating the response of cells to different stimuli or environmental conditions can utilize Cytosine-2,4-13C2,15N3 to track changes in DNA or RNA synthesis rates. This information can provide valuable insights into cellular processes like proliferation, differentiation, and response to stress [].
Cytosine-2,4-13C2,15N3 can also be used to investigate the cellular dynamics and metabolic fate of cytosine itself. By monitoring the breakdown products of the labeled cytosine within a cell, researchers can gain information about its degradation pathways and potential interactions with other cellular components []. This knowledge can be crucial for understanding the regulation of cellular metabolism and identifying potential therapeutic targets.
The chemical reactivity of 6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one can be explored through several types of reactions:
These reactions are significant for synthesizing derivatives that may exhibit different biological activities.
Compounds similar to 6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one have been investigated for various biological activities:
The specific biological activity of this compound would require further empirical studies to establish its efficacy and mechanism of action.
The synthesis of 6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one can be achieved through several methodologies:
The applications of 6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one are diverse:
Interaction studies involving 6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one can provide insights into its binding affinities with biological targets:
These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents.
Several compounds share structural features with 6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
5-Fluorouracil | Pyrimidine derivative with fluorine | Anticancer | Inhibits thymidylate synthase |
Cytarabine | Nucleoside analog | Anticancer | Incorporates into DNA |
Thymidine | Natural nucleoside | Essential for DNA synthesis | Precursor for DNA nucleotides |
Each of these compounds has distinct properties and applications but shares a common pyrimidine base structure. The unique isotopic labeling in 6-(15N)azanyl-(2,6-13C2,1,3-15N2)1H-pyrimidin-2-one sets it apart from others by allowing detailed tracking in biological systems.
Irritant